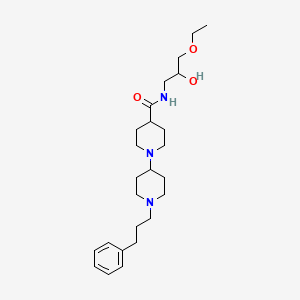![molecular formula C19H25N5 B6094544 2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine](/img/structure/B6094544.png)
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. PP2A inhibitor has been extensively studied for its potential applications in cancer therapy, neurodegenerative disorders, and other diseases.
作用机制
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor works by binding to the catalytic subunit of this compound and inhibiting its phosphatase activity. This leads to the activation of various oncogenic pathways, resulting in cancer cell proliferation and survival. This compound inhibitor also reduces tau protein phosphorylation by inhibiting the activity of this compound, leading to the prevention of neurofibrillary tangle formation and neuronal death.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound inhibitor also reduces tau protein phosphorylation, preventing the formation of neurofibrillary tangles and neuronal death in Alzheimer's disease. However, this compound inhibitor can also have adverse effects, such as neurotoxicity and cardiotoxicity, which need to be carefully evaluated before its clinical use.
实验室实验的优点和局限性
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound, making it an ideal tool for studying the role of this compound in various cellular processes. This compound inhibitor can also be used to study the effects of this compound inhibition in cancer cells and neurodegenerative disorders. However, this compound inhibitor also has limitations, such as its potential toxicity and off-target effects, which need to be carefully considered during lab experiments.
未来方向
There are several future directions for 2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor research. One of the most significant directions is the development of this compound inhibitor-based therapies for cancer and neurodegenerative disorders. Several studies have shown that this compound inhibitor exhibits potent anticancer and neuroprotective activity, making it a promising therapeutic agent. Another future direction is the development of more selective and less toxic this compound inhibitors, which can be used for clinical applications. Furthermore, the role of this compound in various cellular processes and diseases needs to be further explored to identify new therapeutic targets and develop novel therapies.
合成方法
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor can be synthesized using various methods, including the reaction of 2-chloro-3-(4-piperidinyl) pyridine with 1-(3-aminopropyl) pyrrolidine and 2-amino-3-bromopyrazine. Another method involves the reaction of 2-chloro-3-(4-piperidinyl) pyridine with 1-(3-aminopropyl) pyrrolidine and 2,3-dichloropyrazine. Both methods result in the formation of this compound inhibitor with high yield and purity.
科学研究应用
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications is in cancer therapy. This compound is a tumor suppressor enzyme, and its inhibition leads to the activation of oncogenic pathways, resulting in cancer cell proliferation and survival. Therefore, this compound inhibitor can be used as a potential anticancer agent. Several studies have shown that this compound inhibitor exhibits potent anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia.
This compound inhibitor has also been studied for its potential applications in neurodegenerative disorders. This compound plays a crucial role in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. This compound inhibitor can reduce tau phosphorylation and prevent the formation of neurofibrillary tangles, which are responsible for neuronal death in Alzheimer's disease. Therefore, this compound inhibitor can be used as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-2-16(12-20-6-1)14-23-9-3-17(4-10-23)18-5-11-24(15-18)19-13-21-7-8-22-19/h1-2,6-8,12-13,17-18H,3-5,9-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESNVZKUKOMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3=NC=CN=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(4-hydroxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B6094464.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B6094471.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6094473.png)

![3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6094481.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-thiophenesulfonamide](/img/structure/B6094484.png)
![3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
![5-(4-fluorophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6094496.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094530.png)
![N-[3-(4-methoxyphenyl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6094540.png)
![2-imino-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B6094541.png)
![2-(2-methoxyphenoxy)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6094553.png)
